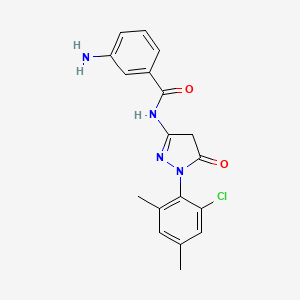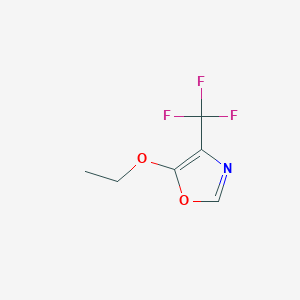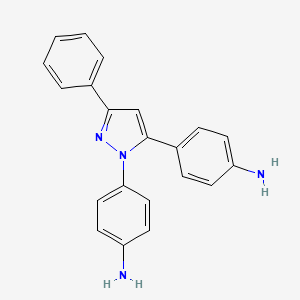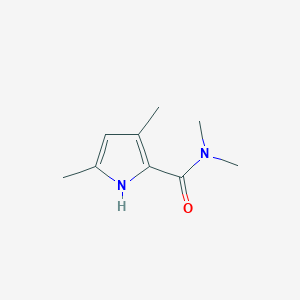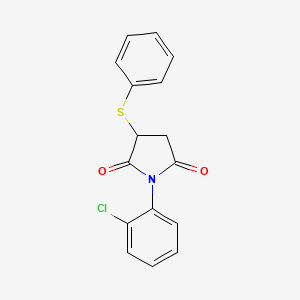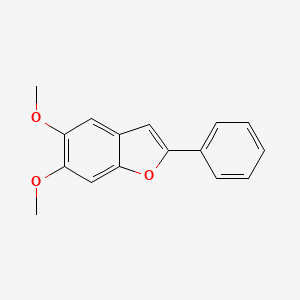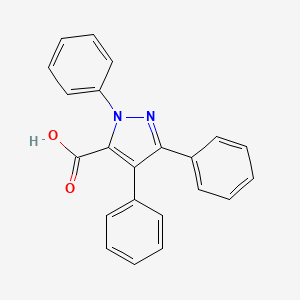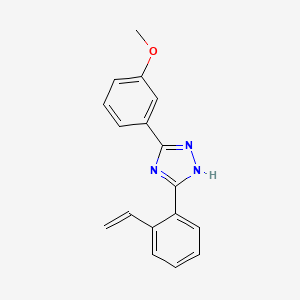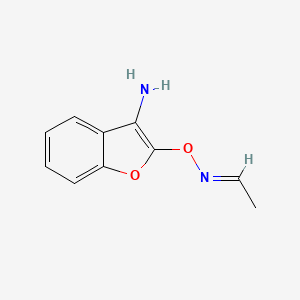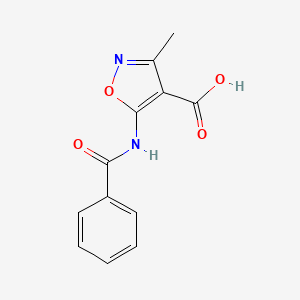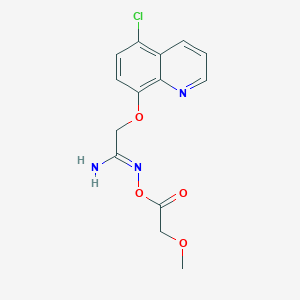![molecular formula C32H23N2O6P B12886090 2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate)](/img/structure/B12886090.png)
2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate): is a complex organic compound that features a unique structure incorporating phosphorus, oxygen, and aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate) typically involves multiple steps. One common method includes the reaction of 1,4-phthalaldehyde with 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) in a suitable solvent like dioxane . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it more suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus-containing compounds.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphorus oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate) has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant in polymer chemistry due to its phosphorus content.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Wirkmechanismus
The mechanism by which 2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate) exerts its effects involves interactions with various molecular targets. The phosphorus-oxygen bond plays a crucial role in its flame-retardant properties by promoting char formation and inhibiting combustion . Additionally, the aromatic rings can interact with biological molecules, potentially leading to bioactive effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)methyl]succinic acid
- 10-(9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)-2-methylbutanedicarboxylic acid
Uniqueness
Compared to similar compounds, 2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate) stands out due to its unique combination of aromatic rings and phosphorus-oxygen bonds. This structure imparts enhanced thermal stability and flame retardancy, making it particularly valuable in materials science and industrial applications.
Eigenschaften
Molekularformel |
C32H23N2O6P |
|---|---|
Molekulargewicht |
562.5 g/mol |
IUPAC-Name |
[4-(4-aminobenzoyl)oxy-3-(6-oxobenzo[c][2,1]benzoxaphosphinin-6-yl)phenyl] 4-aminobenzoate |
InChI |
InChI=1S/C32H23N2O6P/c33-22-13-9-20(10-14-22)31(35)38-24-17-18-28(39-32(36)21-11-15-23(34)16-12-21)30(19-24)41(37)29-8-4-2-6-26(29)25-5-1-3-7-27(25)40-41/h1-19H,33-34H2 |
InChI-Schlüssel |
KPBGXIFKPCXZQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3P(=O)(O2)C4=C(C=CC(=C4)OC(=O)C5=CC=C(C=C5)N)OC(=O)C6=CC=C(C=C6)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



